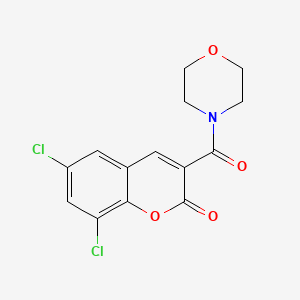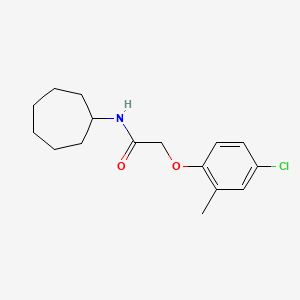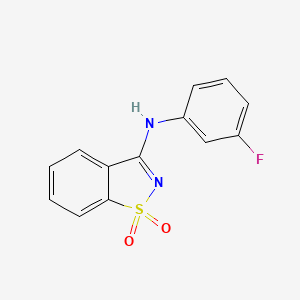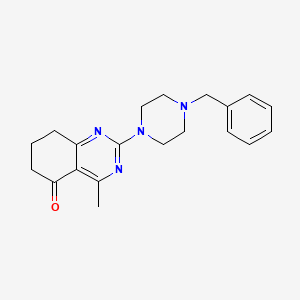
6,8-dichloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, also known as DMC, is a synthetic compound that has been extensively used in scientific research due to its interesting chemical properties. DMC belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
A significant area of research is the development of efficient synthetic routes for compounds containing the chromene core. For example, Heravi et al. (2011) demonstrated the morpholine-catalyzed one-pot multicomponent synthesis of dihydropyrano[c]chromene in water. This method emphasizes reducing the use of potentially toxic materials, highlighting its simplicity, good yields, mild conditions, and cost-effectiveness (Heravi, Zakeri, & Mohammadi, 2011). Similarly, Aristegui et al. (2006) developed improved methods for synthesizing a key precursor for DNA-dependent protein kinase inhibitors, showcasing the utility of such compounds in synthesizing biologically active molecules (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Biological Activities
Research has also focused on the biological activities of chromen-4-one derivatives. Hardcastle et al. (2005) identified potent chromen-4-one inhibitors of DNA-dependent protein kinase (DNA-PK), defining structure-activity relationships and presenting these compounds as potential therapeutic agents (Hardcastle et al., 2005). Additionally, Garazd et al. (2003) studied the effects of certain Mannich bases of substituted 1,3-Dihydrocyclopenta[c]chromen-4-ones on the central and peripheral nervous system, highlighting their tranquilizing and neuroleptic properties (Garazd, Panteleimonova, Garazd, & Khilya, 2003).
Chemical Properties and Applications
The chemical properties and potential applications of chromen-2-one derivatives have been a subject of study. For instance, Priyanka et al. (2016) conducted combined experimental and theoretical studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one to explore its structural and physicochemical properties, which could have implications in material science and pharmaceuticals (Priyanka, Srivastava, & Katiyar, 2016). Another example includes the study by Fedorova et al. (2006), which investigated complex formation with metal cations, demonstrating the influence of these cations on the spectral characteristics and photochromic transformations of certain chromenes (Fedorova, Strokach, Chebun’kova, Valova, Gromov, Alfimov, Lokshin, & Samat, 2006).
Propiedades
IUPAC Name |
6,8-dichloro-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-9-5-8-6-10(13(18)17-1-3-20-4-2-17)14(19)21-12(8)11(16)7-9/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPLASLAWGBNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)

![3-cyclohexyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5597302.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)
![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)

![2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)
![2-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5597354.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597355.png)

